molecular formula C24H32O3 B008864 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one CAS No. 104849-33-4

17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one

Cat. No. B008864
CAS RN: 104849-33-4
M. Wt: 368.5 g/mol
InChI Key: CADMMMMZZFLIEP-OCCJOITDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one, commonly known as ATD, is a synthetic compound that is used in scientific research. It belongs to the class of androstadienone derivatives and is known to have anti-estrogenic properties. ATD is used to study the effects of estrogen on the body and its mechanism of action.

Mechanism of Action

ATD works by inhibiting the aromatase enzyme, which is responsible for the conversion of testosterone into estrogen. By inhibiting this enzyme, ATD reduces the amount of estrogen in the body and increases the levels of testosterone. This results in an increase in muscle growth and strength.
Biochemical and Physiological Effects:
ATD has been shown to have anti-estrogenic properties, which means that it reduces the amount of estrogen in the body. It also increases the levels of testosterone, which is responsible for muscle growth and strength. ATD has been shown to have a positive effect on bone density and can help prevent osteoporosis.

Advantages and Limitations for Lab Experiments

ATD is a useful compound for studying the effects of estrogen on the body. It is relatively easy to synthesize and is readily available. However, ATD has limitations in terms of its solubility and stability. It is also important to note that ATD should be used with caution as it can have adverse effects on the body if not used properly.

Future Directions

There are many possible future directions for research involving ATD. One area of interest is the use of ATD in the treatment of osteoporosis. Another area of interest is the use of ATD in the field of sports medicine to study the effects of estrogen on muscle growth and strength. Additionally, further research is needed to determine the long-term effects of ATD on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, ATD is a synthetic compound that is used in scientific research to study the effects of estrogen on the body. It has anti-estrogenic properties and is commonly used in the field of sports medicine. ATD has advantages and limitations for lab experiments and has many possible future directions for research. It is important to use ATD with caution and to follow proper safety protocols when handling the compound.

Scientific Research Applications

ATD is used in scientific research to study the effects of estrogen on the body. It is also used to study the mechanism of action of estrogen and its anti-estrogenic properties. ATD is commonly used in the field of sports medicine to study the effects of estrogen on muscle growth and strength.

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(3-ethoxyprop-2-ynoyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c1-4-27-14-11-22(26)21-8-7-19-18-6-5-16-15-17(25)9-12-23(16,2)20(18)10-13-24(19,21)3/h15,18-21H,4-10,12-13H2,1-3H3/t18-,19-,20-,21+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADMMMMZZFLIEP-OCCJOITDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC#CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC#CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104849-33-4
Record name 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104849334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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